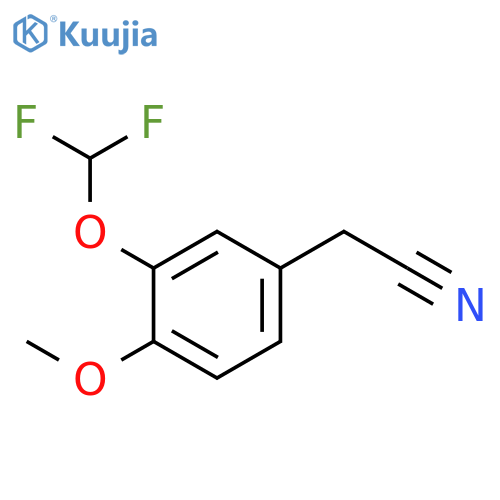

Cas no 153587-50-9 (2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile)

153587-50-9 structure

商品名:2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile

CAS番号:153587-50-9

MF:C10H9F2NO2

メガワット:213.180769681931

CID:4604515

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile

- 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile

-

- インチ: 1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3

- InChIKey: VQMDIAMWGYBMMD-UHFFFAOYSA-N

- ほほえんだ: C1(CC#N)=CC=C(OC)C(OC(F)F)=C1

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-50509-0.1g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95.0% | 0.1g |

$66.0 | 2025-02-20 | |

| TRC | D591645-50mg |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 50mg |

$ 70.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075782-1g |

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95% | 1g |

¥1456.0 | 2023-04-01 | |

| Enamine | EN300-50509-0.5g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95.0% | 0.5g |

$175.0 | 2025-02-20 | |

| Enamine | EN300-50509-2.5g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95.0% | 2.5g |

$503.0 | 2025-02-20 | |

| Enamine | EN300-50509-10.0g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95.0% | 10.0g |

$1101.0 | 2025-02-20 | |

| Aaron | AR019WTN-250mg |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95% | 250mg |

$152.00 | 2025-02-08 | |

| A2B Chem LLC | AV40959-5g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95% | 5g |

$818.00 | 2024-04-20 | |

| 1PlusChem | 1P019WLB-10g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95% | 10g |

$1423.00 | 2024-06-20 | |

| Aaron | AR019WTN-2.5g |

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile |

153587-50-9 | 95% | 2.5g |

$717.00 | 2023-12-15 |

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

153587-50-9 (2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量